Cyanidin 3-arabinoside
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Description
Cyanidin 3-arabinoside is a member of flavonoids and a glycoside.
Mechanism of Action
Target of Action
Cyanidin-3-O-arabinoside (C3A) primarily targets dihydrotestosterone (DHT) -sensitive dermal papilla cells (DPCs) located at the base of hair follicles . It also interacts with adenosine monophosphate-activated protein kinase (AMPK) , a cellular energy sensor involved in metabolism and the aging process .
Mode of Action
C3A suppresses DHT-induced DPC senescence by modulating p38-dependent ER-mitochondria contacts . It effectively decreases DHT-induced mitochondrial reactive oxygen species (mtROS) accumulation in DPCs . C3A also blocks excessive mitochondrial calcium accumulation . Furthermore, it inhibits p38-mediated voltage-dependent anion channel 1 (VDAC1) expression that contributes to mitochondria-associated ER membrane (MAM) formation and transfer of calcium via VDAC1–IP3R1 interactions . In addition, C3A activates AMPK, thereby suppressing hepatic gluconeogenesis through the inhibition of gluconeogenic gene expression .
Biochemical Pathways
C3A affects the DHT signaling pathway in DPCs . DHT, produced by 5-α-reductase in human hair DPCs, causes DPC senescence in androgenetic alopecia (AGA) through mitochondrial dysfunction . C3A’s action on this pathway results in the reduction of MAM formation and mitochondrial dysfunction . It also influences the AMPK signaling pathway , suppressing hepatic gluconeogenesis .
Pharmacokinetics
The absorption and bioavailability of C3A and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects . The in vivo bioavailability of these compounds is relatively low in comparison to their more stable metabolites . After consumption, these bioactives are subjected to substantial transformations in the human body .
Result of Action
C3A effectively decreases DHT-induced mtROS accumulation in DPCs, reversing the DHT-induced DPC senescence . It also blocks excessive mitochondrial calcium accumulation . In AGA mouse models, C3A restores DHT-induced hair growth deceleration, activating hair follicle stem cell proliferation .
Action Environment
C3A is found in a wide range of fruits and vegetables, and we consume considerable amounts of these compounds regularly via plant-based diets . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other compounds, pH, temperature, and light exposure.
Properties
IUPAC Name |
(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBMTXABUAMJS-HAHUOHMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111613-04-8 |
Source
|
Record name | Cyanidin 3-arabinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111613048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYANIDIN 3-ARABINOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8YZ321E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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